molecular formula C7H15ClN2O3S B12324628 [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride

Katalognummer: B12324628
Molekulargewicht: 242.72 g/mol
InChI-Schlüssel: ZCMADXFTIUIPKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of amino acids and contains both amine and sulfanyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride typically involves multiple stepsThe final step involves the deprotection of the amino group and the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .

Wissenschaftliche Forschungsanwendungen

[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The sulfanyl group plays a crucial role in these interactions, often forming disulfide bonds or participating in redox reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the amido and sulfanyl groups in [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride makes it unique.

Eigenschaften

Molekularformel

C7H15ClN2O3S

Molekulargewicht

242.72 g/mol

IUPAC-Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H

InChI-Schlüssel

ZCMADXFTIUIPKZ-UHFFFAOYSA-N

Kanonische SMILES

CSCCC(C(=O)NCC(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.